2-Methoxyphenethyl 2H-azirine-3-carboxylate

CAS No.:

Cat. No.: VC15950742

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)ethyl 2H-azirine-3-carboxylate |

| Standard InChI | InChI=1S/C12H13NO3/c1-15-11-5-3-2-4-9(11)6-7-16-12(14)10-8-13-10/h2-5H,6-8H2,1H3 |

| Standard InChI Key | RIRSFYLWFVPULV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CCOC(=O)C2=NC2 |

Introduction

Chemical Structure and Molecular Properties

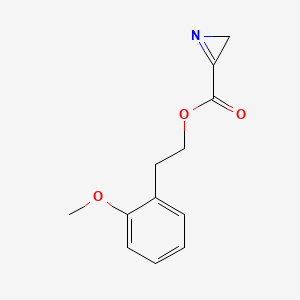

The molecular formula of 2-methoxyphenethyl 2H-azirine-3-carboxylate is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol . The compound features a three-membered azirine ring (C₂N) fused to a carboxylate ester group at the 3-position and a 2-methoxyphenethyl substituent (Figure 1). The azirine ring’s inherent strain (~24–27 kcal/mol) and electrophilicity make it highly reactive, while the methoxyphenethyl group contributes steric bulk and lipophilicity, potentially influencing solubility and biological interactions .

Key Structural Features:

-

Azirine Ring: A planar, unsaturated three-membered ring with one nitrogen atom, contributing to high reactivity due to angle strain and π-electron delocalization.

-

Ester Functional Group: The methylene-oxygen linkage bridges the azirine ring and the 2-methoxyphenethyl group, enabling esterase-mediated hydrolysis in biological systems.

-

2-Methoxyphenethyl Substituent: Aromatic methoxy groups are known to enhance membrane permeability in drug-like molecules, suggesting potential bioavailability advantages .

Synthesis and Characterization

Analytical Characterization

Critical spectroscopic data for azirine derivatives include:

-

¹H NMR: Distinct signals for the azirine protons (δ 3.5–4.5 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm).

-

IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and azirine C=N (~1650 cm⁻¹) .

-

X-ray Crystallography: While no crystal structure is available for this compound, related azirines exhibit bond lengths of ~1.28 Å (C=N) and ~1.47 Å (C-C) .

Reactivity and Mechanistic Insights

Thermal and Photochemical Behavior

Azirines are prone to ring-opening reactions under thermal or photochemical conditions. For 2-methoxyphenethyl 2H-azirine-3-carboxylate, potential pathways include:

-

Photochemical Cleavage: UV irradiation may induce C-N bond cleavage, generating a nitrile ylide intermediate capable of [3+2] cycloadditions with dipolarophiles.

-

Thermal Rearrangement: Heating could promote cyclodimerization or decarboxylation, yielding pyrimidine derivatives or simpler aziridines .

Table 1: Comparative Reactivity of Azirine Esters

Electrophilic Reactivity

The azirine ring acts as a Michael acceptor, reacting with nucleophiles (e.g., thiols, amines) at the β-carbon. This property is exploitable in bioconjugation or prodrug design, where the ester group facilitates cellular uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume